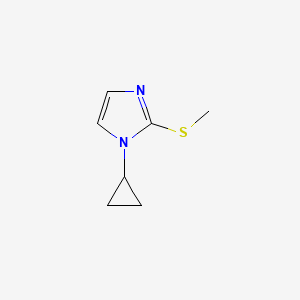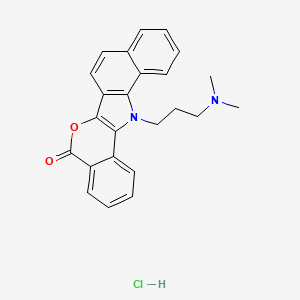
1-(2-Chloro-2-phenylethanesulfinyl)-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
NSC 266350, also known as 2-(4-aminophenyl)benzothiazole, is a chemical compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its benzothiazole core structure, which is known for its biological activity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)benzothiazole typically involves the condensation of 4-aminobenzenethiol with 2-bromoaniline under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-(4-aminophenyl)benzothiazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
2-(4-aminophenyl)benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted benzothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitrobenzothiazole derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the electrophile used.
科学研究应用
2-(4-aminophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against various cancer cell lines.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic properties.
作用机制
The mechanism by which 2-(4-aminophenyl)benzothiazole exerts its effects is primarily through its interaction with cellular proteins and enzymes. The compound can bind to DNA and interfere with the replication process, leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell signaling pathways, thereby disrupting cellular functions and inducing apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-aminobenzothiazole
- 2-(4-nitrophenyl)benzothiazole
- 2-(4-methylphenyl)benzothiazole
Uniqueness
2-(4-aminophenyl)benzothiazole is unique due to its specific substitution pattern, which imparts distinct biological activity and chemical reactivity. Compared to its analogs, this compound has shown higher efficacy in inhibiting cancer cell growth and better selectivity towards certain biological targets.
属性
CAS 编号 |
61735-44-2 |
|---|---|
分子式 |
C15H15ClOS |
分子量 |
278.8 g/mol |
IUPAC 名称 |
1-(2-chloro-2-phenylethyl)sulfinyl-4-methylbenzene |
InChI |
InChI=1S/C15H15ClOS/c1-12-7-9-14(10-8-12)18(17)11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
InChI 键 |
IEMZKJYMYDVLIS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)CC(C2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid](/img/structure/B12813751.png)


![6-(m-Tolyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813790.png)
![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
